Muricholic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

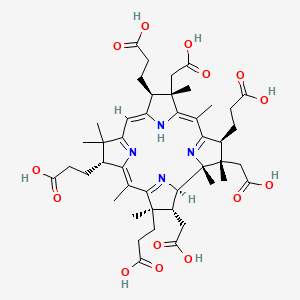

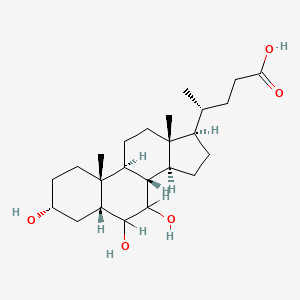

Muricholic acid, also known as muricholate, belongs to the class of organic compounds known as trihydroxy bile acids, alcohols and derivatives. These are prenol lipids structurally characterized by a bile acid or alcohol which bears three hydroxyl groups. Muricholic acid is considered to be a practically insoluble (in water) and relatively neutral molecule. Muricholic acid has been found throughout all human tissues, and has also been primarily detected in urine. Within the cell, muricholic acid is primarily located in the membrane (predicted from logP) and cytoplasm.

Muricholic acids is a group of trihydroxy-5beta-cholanic acids that are the 6,7-diastereoisomers of 3alpha,6,7-trihydroxy-5beta-cholan-24-oic acid. It is a 3alpha-hydroxy steroid, a bile acid, a 6-hydroxy steroid, a 7-hydroxy steroid, a trihydroxy-5beta-cholanic acid and a C24-steroid.

Wissenschaftliche Forschungsanwendungen

1. Gallstone Prevention and Dissolution

Muricholic acid, specifically beta-muricholic acid, has been studied for its role in preventing and dissolving cholesterol gallstones. In experiments with C57L mice, beta-muricholic acid was found to be more effective than ursodeoxycholic acid (UDCA) in both preventing the formation of cholesterol gallstones and facilitating their dissolution. This effect is achieved through a reduction in biliary secretion rate, saturation index, and intestinal absorption of cholesterol, as well as inducing a phase boundary shift (Wang & Tazuma, 2002).

2. Metabolism and Bile Acid Composition

Studies on the metabolism of beta-muricholic acid in various animals, including hamsters and prairie dogs, reveal its extraction by the liver and secretion into bile. In prairie dogs, most beta-muricholic acid was present as the taurine conjugate in bile. These findings highlight the significance of beta-muricholic acid in bile acid metabolism and composition (Miki et al., 1993).

3. Obesity and Metabolic Health

Research indicates that muricholic acids (MCAs), including beta-muricholic acid, influence obesity and metabolic health. In a study involving Cyp2c-deficient mice, which lack MCAs, males were protected against high-fat diet-induced obesity and associated metabolic dysfunctions. However, these mice also showed increased liver damage, suggesting a complex role of MCAs in metabolism and liver health (Oteng et al., 2021).

4. Impact on Gut Microbiota

Muricholic acids, due to their hydrophilic nature, are linked with gut microbiome composition. In human studies, specific muricholic acids correlated inversely with body mass index and other markers of metabolic health. They were also associated with distinct gut microbial communities, primarily composed of Clostridia species, indicating a potential role in gut health and metabolism (Petersen et al., 2021).

5. Bacterial Degradation and Transformation

Beta-muricholic acid undergoes bacterial degradation and transformation in the gut. Studies in rats have shown that beta-muricholic acid is transformed into omega-muricholic acid by gut bacteria, highlighting the interaction between bile acids and intestinal microflora (Heijenoort et al., 1974).

6. Physicochemical Properties and Therapeutic Potential

Beta-muricholic acid has been evaluated for its physicochemical properties and therapeutic potential. Studies have found that it has a low solubility and poor ability to solubilize cholesterol, which may have implications for its use in the treatment of cholesterol gallstones and other conditions related to bile acid metabolism (Montet et al., 1987).

Eigenschaften

CAS-Nummer |

39016-49-4 |

|---|---|

Produktname |

Muricholic acid |

Molekularformel |

C24H40O5 |

Molekulargewicht |

408.6 g/mol |

IUPAC-Name |

(4R)-4-[(3R,5R,8S,9S,10R,13R,14S,17R)-3,6,7-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid |

InChI |

InChI=1S/C24H40O5/c1-13(4-7-19(26)27)15-5-6-16-20-17(9-11-23(15,16)2)24(3)10-8-14(25)12-18(24)21(28)22(20)29/h13-18,20-22,25,28-29H,4-12H2,1-3H3,(H,26,27)/t13-,14-,15-,16+,17+,18+,20+,21?,22?,23-,24-/m1/s1 |

InChI-Schlüssel |

DKPMWHFRUGMUKF-JDDNAIEOSA-N |

Isomerische SMILES |

C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C(C([C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C |

SMILES |

CC(CCC(=O)O)C1CCC2C1(CCC3C2C(C(C4C3(CCC(C4)O)C)O)O)C |

Kanonische SMILES |

CC(CCC(=O)O)C1CCC2C1(CCC3C2C(C(C4C3(CCC(C4)O)C)O)O)C |

Andere CAS-Nummern |

39016-49-4 |

Physikalische Beschreibung |

Solid |

Synonyme |

3 alpha,6 alpha,7 beta-trihydroxy-5 beta-cholanoic acid 3,6,7-trihydroxy-5-cholanoic acid alpha-muricholic acid beta-muricholic acid hyocholic acid muricholic acid muricholic acid, (3alpha,5alpha,6alpha,7alpha)-isomer muricholic acid, (3alpha,5beta,6alpha,7alpha)-isomer muricholic acid, (3alpha,5beta,6alpha,7beta)-isomer muricholic acid, (3alpha,5beta,6beta,7alpha)-isomer muricholic acid, (3alpha,5beta,6beta,7beta)-isomer muricholic acid, sodium salt omega-muricholic acid trihydroxy-5 alpha-cholanoic acid |

Herkunft des Produkts |

United States |

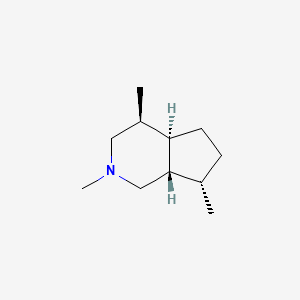

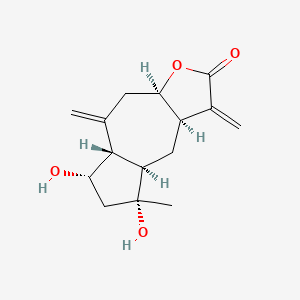

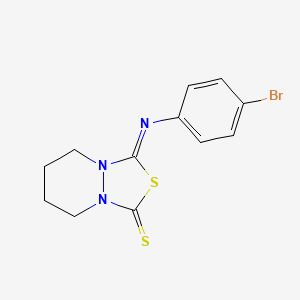

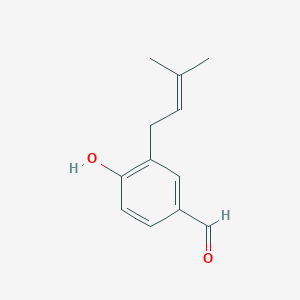

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

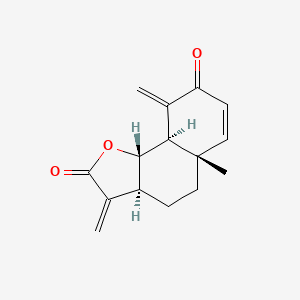

![[(1S,4S,8R,9S,10S,11S,13S)-8-formyl-11-hydroxy-7,7-dimethyl-14-methylidene-2,15-dioxo-3-oxatetracyclo[11.2.1.01,10.04,9]hexadecan-9-yl]methyl acetate](/img/structure/B1194217.png)

![(3R,3aS,9aS,9bS)-3,6,9-trimethyl-3,3a,4,5,9a,9b-hexahydroazuleno[4,5-b]furan-2,7-dione](/img/structure/B1194218.png)